4-Acetoxy-2',5'-dimethylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(2,5-dimethylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMHNWFOSSTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409217 | |
| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303098-84-2 | |
| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetoxy 2 ,5 Dimethylbenzophenone
Retrosynthetic Analysis of the 4-Acetoxy-2',5'-dimethylbenzophenone Scaffold
A retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, more readily available precursors. The primary disconnections are made at the ester linkage and the central carbonyl-aryl bonds.
The most logical initial disconnection is at the ester bond (C-O bond of the acetoxy group), a type of functional group interconversion (FGI). This leads back to the precursor 4-hydroxy-2',5'-dimethylbenzophenone . This hydroxyl-substituted benzophenone (B1666685) is a key intermediate in many synthetic routes.
A second disconnection is made at one of the C-C bonds between the carbonyl group and an aromatic ring. This suggests two main pathways for constructing the benzophenone core:
Pathway A: Disconnection between the carbonyl carbon and the 2,5-dimethylphenyl ring. This points to a Friedel-Crafts acylation reaction between p-xylene (B151628) (1,4-dimethylbenzene) and a suitable derivative of 4-hydroxybenzoic acid or 4-acetoxybenzoic acid, such as their corresponding acyl chlorides.
Pathway B: Disconnection between the carbonyl carbon and the 4-acetoxyphenyl ring. This suggests an acylation of a protected phenol (B47542) (like anisole) with 2,5-dimethylbenzoyl chloride.
These disconnections reveal that the synthesis can be approached by assembling the diaryl ketone and then adding the acetyl group, or by using an acetylated precursor in the ketone formation step.
Approaches to Benzophenone Core Synthesis
The formation of the diaryl ketone scaffold is the most critical part of the synthesis. Several methods are available, with Friedel-Crafts acylation being a traditional choice and cross-coupling reactions representing more modern alternatives.
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to synthesize aryl ketones. sigmaaldrich.com In this context, it involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comsapub.org
For the synthesis of the 2',5'-dimethylbenzophenone core, one common approach is the acylation of p-xylene with a substituted benzoyl chloride. For example, reacting p-xylene with 4-methoxybenzoyl chloride using AlCl₃ as a catalyst would yield 4-methoxy-2',5'-dimethylbenzophenone. The methoxy (B1213986) group can then be cleaved (demethylated) to reveal the hydroxyl group, which is subsequently acetylated. The use of a protected hydroxyl group (like a methoxy ether) is often necessary because the free hydroxyl group can interfere with the Lewis acid catalyst.
The reaction is generally robust, but control of regioselectivity can be a concern with substituted aromatic substrates. However, in the case of p-xylene, the two methyl groups direct the incoming acyl group to the positions ortho to them, leading to the desired 2,5-disubstituted product. At least one molar equivalent of the Lewis acid catalyst is typically required for acylation. sapub.org
Table 1: Representative Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Acylating Agent | Catalyst | Typical Solvent | Product |
|---|---|---|---|---|
| p-Xylene | 4-Methoxybenzoyl chloride | AlCl₃ | Dichloromethane (DCM) or Carbon disulfide (CS₂) | 4-Methoxy-2',5'-dimethylbenzophenone |
| Anisole | 2,5-Dimethylbenzoyl chloride | AlCl₃ | Nitrobenzene | 4-Methoxy-2',5'-dimethylbenzophenone |
This table presents generalized conditions based on established Friedel-Crafts methodology.
Modern synthetic chemistry offers several transition-metal-catalyzed cross-coupling reactions for the efficient formation of diaryl ketones, often with better functional group tolerance than Friedel-Crafts reactions. researchgate.net These methods typically involve the coupling of an aryl organometallic reagent with an aryl halide or related electrophile.
One prominent example is the Suzuki cross-coupling reaction , which can be adapted for ketone synthesis by coupling an aromatic acyl chloride with an arylboronic acid in the presence of a palladium catalyst. researchgate.net For instance, the palladium-catalyzed reaction of 4-acetoxybenzoyl chloride with 2,5-dimethylphenylboronic acid could directly yield the target molecule or a closely related precursor.
Another powerful technique is carbonylative cross-coupling . In these reactions, carbon monoxide (CO) is inserted between an aryl halide and an organometallic partner. A carbonylative Suzuki coupling, for example, would involve reacting an aryl halide (e.g., 1-bromo-4-acetoxybenzene) with an arylboronic acid (e.g., 2,5-dimethylphenylboronic acid) under a carbon monoxide atmosphere with a palladium catalyst. Similarly, carbonylative couplings using organobismuth researchgate.net or organozinc (Fukuyama coupling) reagents are also effective for producing unsymmetrical diaryl ketones. rsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net
Table 2: Examples of Cross-Coupling Strategies for Diaryl Ketone Synthesis
| Reaction Type | Aryl Partner 1 | Aryl Partner 2 | Catalyst System | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Acyl chloride | Pd(PPh₃)₄ or other Pd(0) complexes | Good functional group tolerance researchgate.net |
| Carbonylative Suzuki | Aryl halide + CO | Arylboronic acid | Pd catalyst (e.g., PdCl₂(dppf)) | Builds ketone from aryl halides acs.org |
| Carbonylative Stille | Aryl halide + CO | Aryl stannane | Pd catalyst | Tolerates diverse functional groups |
This table summarizes general approaches to diaryl ketone formation via cross-coupling.
Introduction of Acetoxy Functional Group
The final step in many synthetic routes is the installation of the acetoxy group. This is typically achieved through the acetylation of a phenolic precursor.
The most direct method for introducing the acetoxy group is the esterification of the key intermediate, 4-hydroxy-2',5'-dimethylbenzophenone . This transformation is a standard procedure in organic synthesis. The phenolic hydroxyl group is typically reacted with an acetylating agent such as acetic anhydride or acetyl chloride. nih.gov
The reaction is usually carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). Common bases used for this purpose include pyridine, which can also act as a catalyst, or triethylamine. The reaction is generally high-yielding and selective for the phenolic hydroxyl group. arabjchem.orgsciepub.com
A typical procedure involves dissolving the 4-hydroxy-2',5'-dimethylbenzophenone in a suitable solvent, adding the base, followed by the slow addition of the acetylating agent. The reaction is often run at room temperature or with gentle heating.
Directly converting an aromatic C-H bond to a C-O-acetyl bond is a more challenging and less common approach for a molecule of this complexity. Such reactions, known as direct aromatic acetoxylation, often require specific directing groups and specialized reagents. While theoretically possible, this route is not the preferred method for synthesizing this compound due to potential issues with regioselectivity and the harsh conditions that may be required, which could affect the existing functional groups on the molecule. This pathway remains an area of academic research rather than a practical synthetic route for this specific target.
Regioselective Installation of Methyl Substituents
The regioselective introduction of two methyl groups onto a benzene (B151609) ring, positioned ortho and meta to the point of acylation, is a critical step in the synthesis of this compound. The substitution pattern of the starting materials and the nature of the reaction conditions are paramount in directing the electrophilic attack to the desired positions.
The primary strategy for achieving the 2',5'-dimethyl substitution pattern involves the use of p-xylene as the starting aromatic substrate in a Friedel-Crafts acylation reaction. The two methyl groups already present on the ring dictate the position of the incoming acyl group. Methyl groups are known as activating, ortho, para-directing groups in electrophilic aromatic substitution. nih.govresearchgate.net In the case of p-xylene, the two methyl groups are located at positions 1 and 4. This arrangement makes the four available positions on the ring (2, 3, 5, and 6) electronically and sterically distinct.
The directing effects of the two methyl groups reinforce each other, leading to a high degree of regioselectivity. The positions ortho to each methyl group (positions 2, 3, 5, and 6) are activated. However, due to steric hindrance between the incoming bulky acyl group and the existing methyl groups, substitution at the positions directly adjacent to both methyl groups (positions 3 and 6) is disfavored. Consequently, the acylation of p-xylene with an appropriate benzoyl chloride derivative predominantly occurs at the 2- or 5-position, which are equivalent, leading to a single major product with the desired 2',5'-dimethyl substitution pattern relative to the newly formed carbonyl bridge. askfilo.comvaia.com
The choice of Lewis acid catalyst can also influence the regioselectivity, although the directing effect of the methyl groups is the dominant factor. Common Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective in promoting this reaction. numberanalytics.comyoutube.comquora.com In some cases, solid acid catalysts like zeolites have been employed to improve selectivity and catalyst reusability. rsc.org
A general synthetic approach would be the Friedel-Crafts acylation of p-xylene with 4-acetoxybenzoyl chloride. This reaction directly introduces the 4-acetoxybenzoyl moiety onto the p-xylene ring, yielding this compound. The preparation of 4-acetoxybenzoyl chloride can be achieved by reacting 4-acetoxybenzoic acid with a chlorinating agent like thionyl chloride. kaust.edu.sa
Alternatively, the synthesis can proceed through an intermediate, 4-hydroxy-2',5'-dimethylbenzophenone. This can be synthesized by the Friedel-Crafts acylation of p-xylene with 4-hydroxybenzoyl chloride, where the hydroxyl group might be protected during the reaction and later deprotected. The subsequent acetylation of the phenolic hydroxyl group would then yield the final product.
The following table summarizes the key factors influencing regioselective acylation of p-xylene:
| Factor | Influence on Regioselectivity | Key Findings |
| Substrate | The use of p-xylene as the substrate is the primary determinant of the 2',5'-dimethyl substitution pattern. | The two methyl groups are activating and direct the incoming acyl group to the positions ortho to them. |
| Directing Groups | The methyl groups are ortho, para-directing. | In p-xylene, this leads to preferential substitution at the 2- and 5-positions. |
| Steric Hindrance | The bulkiness of the acylating agent and the methyl groups disfavors substitution at more sterically hindered positions. | This reinforces the formation of the 2,5-disubstituted product. |
| Catalyst | The choice of Lewis acid can impact reaction efficiency and, to a lesser extent, regioselectivity. | Traditional Lewis acids like AlCl₃ are commonly used. Heterogeneous catalysts such as zeolites can offer improved selectivity and sustainability. numberanalytics.comnumberanalytics.com |
Novel Synthetic Routes and Catalytic Approaches for this compound
While the traditional Friedel-Crafts acylation remains a robust method for the synthesis of this compound, ongoing research focuses on developing more efficient, selective, and environmentally benign methodologies.
One notable alternative approach is the Fries rearrangement . This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. sigmaaldrich.comsigmaaldrich.comajchem-a.combyjus.com In the context of synthesizing the target molecule, one could envision the synthesis of phenyl 2,5-dimethylbenzoate (B1239345), which upon undergoing a Fries rearrangement, would yield 4-hydroxy-2',5'-dimethylbenzophenone and its ortho-isomer. The reaction conditions, such as temperature and solvent, can be tuned to favor the formation of the desired para-isomer. byjus.com Subsequent acetylation of the hydroxyl group would then provide this compound. This method offers an alternative pathway that avoids the direct handling of potentially reactive acyl chlorides in the Friedel-Crafts step.
Recent advancements in catalysis have also introduced novel approaches applicable to benzophenone synthesis. The use of heterogeneous catalysts , such as zeolites (e.g., H-beta, H-Y), in Friedel-Crafts acylations has gained attention. rsc.orgnumberanalytics.com These catalysts offer advantages over traditional homogeneous Lewis acids, including easier separation from the reaction mixture, reusability, and often, enhanced regioselectivity due to the shape-selective nature of the zeolite pores. For the acylation of p-xylene, zeolites can promote the formation of the desired isomer while minimizing side reactions.
Furthermore, the development of greener catalytic systems is an active area of research. This includes the use of ionic liquids as both solvents and catalysts, which can facilitate the reaction and allow for catalyst recycling. numberanalytics.comnumberanalytics.com Metal triflates, such as scandium triflate, have also been explored as water-tolerant and recyclable Lewis acid catalysts for Friedel-Crafts reactions. nih.gov
Another innovative approach involves visible-light-mediated dual catalysis . For instance, a system combining a benzophenone-derived photosensitizer and a nickel catalyst has been reported for the direct benzylic C-H acylation, offering a novel way to form unsymmetrical ketones. kaust.edu.sarsc.orgkaust.edu.sa While not a direct synthesis of the target molecule, this highlights the ongoing exploration of new catalytic paradigms in ketone synthesis.
The following table provides a comparative overview of traditional and novel synthetic approaches:
| Synthetic Approach | Description | Advantages | Disadvantages |
| Traditional Friedel-Crafts Acylation | Acylation of p-xylene with 4-acetoxybenzoyl chloride using a Lewis acid catalyst like AlCl₃. | Well-established, generally good yields, and high regioselectivity with p-xylene. | Requires stoichiometric amounts of catalyst, catalyst is moisture-sensitive, and generates significant waste. |
| Fries Rearrangement | Rearrangement of phenyl 2,5-dimethylbenzoate to 4-hydroxy-2',5'-dimethylbenzophenone, followed by acetylation. sigmaaldrich.comsigmaaldrich.comajchem-a.combyjus.com | Utilizes a different disconnection approach, can be regioselective for the para-product under controlled conditions. | Can produce a mixture of ortho and para isomers, requiring separation. |
| Heterogeneous Catalysis (Zeolites) | Friedel-Crafts acylation using solid acid catalysts like zeolites. rsc.orgnumberanalytics.com | Catalyst is recyclable, environmentally friendlier, and can offer enhanced shape selectivity. | May require higher reaction temperatures and can be prone to deactivation. |
| Ionic Liquid-Based Catalysis | Using ionic liquids as both solvent and catalyst for the Friedel-Crafts reaction. numberanalytics.comnumberanalytics.com | Catalyst and solvent are recyclable, can lead to improved reaction rates and selectivity. | Ionic liquids can be expensive and require specific handling procedures. |
| Modern Lewis Acid Catalysis | Employing water-tolerant and recyclable catalysts like metal triflates. nih.gov | More robust reaction conditions, easier work-up, and catalyst can be recovered and reused. | Catalysts can be expensive. |
Mechanistic Investigations and Reactivity of 4 Acetoxy 2 ,5 Dimethylbenzophenone
Photochemical Pathways and Photoionization Mechanisms
The photochemical behavior of 4-Acetoxy-2',5'-dimethylbenzophenone is expected to be dominated by the benzophenone (B1666685) chromophore. Benzophenone itself is a widely studied photosensitizer in photochemistry. wikipedia.org
Upon absorption of UV light, benzophenone derivatives typically undergo excitation from the ground state (S₀) to a singlet excited state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet excited state (T₁). wikipedia.org The triplet state is relatively long-lived and is the primary species responsible for the photochemical reactivity of benzophenones.
The excited triplet state of a benzophenone derivative can be quenched by various molecules through energy transfer or electron transfer processes. The efficiency of these quenching processes depends on the energy levels of the quencher and the excited benzophenone. While no specific studies on the quenching of excited this compound are available, it is reasonable to assume it would follow the general principles observed for other benzophenone derivatives.
A hallmark of benzophenone photochemistry is its ability to abstract a hydrogen atom from a suitable donor in its triplet excited state, leading to the formation of a ketyl radical. wikipedia.org This process is a key step in many photochemical reactions, including photoreduction.
For this compound, the excited triplet state could abstract a hydrogen atom from a solvent or another hydrogen donor, resulting in the formation of a ketyl radical. The stability of this radical would be influenced by the substituents on the aromatic rings. The presence of methyl groups on one of the phenyl rings may have a subtle electronic effect on the stability of the resulting radical.
Thermal Decomposition and Degradation Mechanisms
The thermal stability of this compound will be influenced by the strength of its covalent bonds and the presence of functional groups that may be susceptible to heat.
Without experimental data, the identification of specific decomposition intermediates for this compound remains speculative. General principles of thermal degradation suggest that the weakest bonds would cleave first. The ester linkage of the acetoxy group could be susceptible to thermal cleavage, potentially leading to the formation of a phenoxide-type intermediate and an acetyl radical. Further fragmentation of the molecule could lead to a variety of smaller aromatic and aliphatic compounds.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction of benzene (B151609) and its derivatives. The existing substituents on the aromatic rings of this compound will direct the position of incoming electrophiles.
The reactivity of the two aromatic rings towards electrophilic attack will differ. The ring bearing the two methyl groups is activated towards electrophilic substitution, while the ring with the acetoxy and benzoyl groups is deactivated.
Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Ring | Effect on Reactivity | Directing Effect |
| -CH₃ (methyl) | Ring A (dimethyl-substituted) | Activating | Ortho, Para |
| -OCOCH₃ (acetoxy) | Ring B (acetoxy-substituted) | Deactivating (overall) | Ortho, Para |
| -C(=O)Ar (benzoyl) | Ring B (acetoxy-substituted) | Deactivating | Meta |
This table is based on established principles of electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.orglibretexts.orguomustansiriyah.edu.iqunizin.org
Given these competing effects, electrophilic substitution on this compound would likely occur preferentially on the more activated, dimethyl-substituted ring. The incoming electrophile would be directed to the positions ortho and para to the methyl groups.
Influence of Acetoxy and Methyl Groups on Reactivity
The acetoxy and methyl groups exert both electronic and steric effects that significantly influence the reactivity of the benzophenone scaffold.
The methyl groups at the 2'- and 5'-positions are electron-donating through hyperconjugation and induction. This increases the electron density of the aromatic ring to which they are attached, making it more susceptible to electrophilic attack. However, the ortho-methyl group (at the 2'-position) also introduces significant steric hindrance around the carbonyl group. numberanalytics.com This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby decreasing its reactivity in addition reactions. quora.com
The combined influence of these groups is a balance between electronic activation/deactivation and steric hindrance. The electron-donating methyl groups and the resonance effect of the acetoxy group can enhance the stability of intermediates, while the steric hindrance from the ortho-methyl group can raise the activation energy for reactions at the carbonyl center.
Regioselectivity and Reaction Pathways
The substituents on the two phenyl rings of this compound direct the regioselectivity of various reactions.
In electrophilic aromatic substitution , the acetoxy group directs incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the benzoyl group, substitution would be expected to occur at the positions ortho to the acetoxy group (positions 3 and 5). The dimethylated ring is also activated towards electrophilic substitution, with the directing influence of the two methyl groups favoring substitution at the positions ortho and para to them. The interplay of these directing effects would determine the final substitution pattern.
In nucleophilic additions to the carbonyl group , the primary reaction pathway involves the attack of a nucleophile at the electrophilic carbonyl carbon. The regioselectivity here is not about the position of attack on the aromatic rings, but rather the stereochemical outcome if a chiral center is formed. The steric bulk of the ortho-methyl group on one of the phenyl rings can lead to diastereoselective addition if the nucleophile or other parts of the molecule are chiral.
For nucleophilic aromatic substitution , the reaction is generally difficult on unsubstituted benzene rings. However, if a suitable leaving group were present on one of the rings, the regioselectivity of the attack would be governed by the electronic nature of the other substituents. The electron-withdrawing nature of the benzoyl group would activate the ring it is on towards nucleophilic attack, particularly at the ortho and para positions.
Nucleophilic Reactions and Substituent Effects
The core of benzophenone's reactivity lies in the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. In this compound, the substituents modulate this reactivity.
However, the most significant factor in nucleophilic reactions is often the steric hindrance posed by the ortho-methyl group. researchgate.net This bulky group physically obstructs the trajectory of the incoming nucleophile, making the carbonyl carbon less accessible. numberanalytics.com This steric effect generally leads to a lower reaction rate for nucleophilic addition compared to less substituted benzophenones. quora.com
Common nucleophilic reactions include:
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) to the carbonyl group to form tertiary alcohols. The steric hindrance from the ortho-methyl group would be a major factor influencing the feasibility and yield of this reaction.
Reduction by Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. The steric hindrance can affect the rate of reduction.
Wittig Reaction: Reaction with a phosphorus ylide to form an alkene. Again, the steric hindrance around the carbonyl group would be a significant barrier to overcome.
Oxidative and Reductive Transformations
Oxidative Transformations
The benzophenone core is relatively resistant to oxidation under mild conditions. However, under forcing conditions or with strong oxidizing agents, cleavage of the carbon-carbon bonds can occur.
One notable oxidative reaction involving ketones is the Baeyer-Villiger oxidation , where a peroxy acid is used to convert a ketone into an ester. In the case of unsymmetrical ketones like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the two aryl groups. Generally, aryl groups with electron-donating substituents migrate preferentially. Therefore, the dimethyl-substituted phenyl group would be expected to migrate, leading to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the dimethyl-substituted phenyl ring.
Electrochemical oxidation of benzophenone has been shown to occur on the benzene ring, leading to the formation of radical cations that can dimerize or polymerize. academie-sciences.fr Similar pathways could be envisioned for this compound.
Reductive Transformations
The carbonyl group of benzophenones is readily reduced.
Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas, the carbonyl group can be reduced to a methylene (B1212753) group (a Clemmensen or Wolff-Kishner type reduction) or to a secondary alcohol, depending on the reaction conditions.
Dissolving Metal Reductions: Using an alkali metal like sodium in a proton source like an alcohol reduces the ketone to a secondary alcohol.
Photoreduction: Benzophenone and its derivatives are well-known for their photochemical reactivity. nih.gov Upon absorption of UV light, the molecule is excited to a triplet state which can abstract a hydrogen atom from a suitable donor (like isopropanol) to form a ketyl radical. researchgate.netwikipedia.org Two ketyl radicals can then dimerize to form a benzopinacol. The substituents on the aromatic rings can influence the photophysical properties and the kinetics of the photoreduction process. nih.gov
The following table summarizes the expected outcomes of various reactions with this compound based on general chemical principles.
| Reaction Type | Reagent(s) | Expected Major Product(s) | Key Influencing Factors |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol | Steric hindrance from ortho-methyl group |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Steric hindrance and electronic effects |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene | Significant steric hindrance |
| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Ester (oxygen insertion next to dimethylated ring) | Migratory aptitude of substituted aryl groups |
| Photoreduction | Isopropanol, UV light | Benzopinacol derivative | Photophysical properties influenced by substituents |
Advanced Spectroscopic Characterization and Structural Analysis of 4 Acetoxy 2 ,5 Dimethylbenzophenone
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific high-resolution mass spectrometry data for 4-Acetoxy-2',5'-dimethylbenzophenone was found in the searched scientific literature. Therefore, a data table for its exact mass determination cannot be provided.
Fragmentation Pathways and Structural Information
Detailed studies on the fragmentation pathways of this compound under mass spectrometric analysis are not available in the reviewed sources.
Electronic Absorption and Fluorescence Spectroscopy
UV-Vis Absorption Maxima and Molar Extinction Coefficients
No specific UV-Vis absorption maxima or molar extinction coefficients for this compound have been reported in the available literature. A data table for these properties cannot be generated.
Fluorescence Emission Spectra and Quantum Yields
Information regarding the fluorescence emission spectra and quantum yields for this compound is not present in the surveyed scientific publications. A data table for these characteristics cannot be compiled.
Computational Chemistry and Theoretical Modeling of 4 Acetoxy 2 ,5 Dimethylbenzophenone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecular systems. mdpi.com For 4-Acetoxy-2',5'-dimethylbenzophenone, DFT calculations, particularly using the B3LYP method with a 6-311G** basis set, are instrumental in understanding its fundamental characteristics. mdpi.com
Geometry Optimization and Energetic Analysis of Isomers and Conformers
The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
For a molecule with multiple rotatable bonds, such as the one , several conformers may exist. A systematic conformational search followed by geometry optimization and energy calculation for each conformer is necessary to identify the global minimum energy structure. The relative energies of different isomers and conformers provide insights into their relative populations at a given temperature.
Table 1: Calculated Structural Parameters for the Optimized Geometry of a Benzophenone (B1666685) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.24 | - | - |
| C-C (phenyl) | 1.39 - 1.41 | 118 - 121 | - |
| C-O | 1.36 | - | - |
| C-C-C (phenyl) | - | 119 - 121 | - |
| Phenyl-C-Phenyl | - | - | Varies |
Note: This table presents typical ranges for benzophenone derivatives. Actual values for this compound would require specific calculations.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of this compound can be elucidated through an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. espublisher.com A large HOMO-LUMO gap suggests high stability and low reactivity. espublisher.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It helps in identifying the electrophilic and nucleophilic sites. Red regions on the MEP surface indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas, prone to nucleophilic attack. For this compound, the carbonyl oxygen is expected to be a region of high electron density.
Table 2: Calculated Quantum Chemical Parameters for a Benzophenone Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.67 |
Note: These values are illustrative for a generic benzophenone derivative and would need to be calculated specifically for this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound.
Transition State Characterization and Reaction Barrier Calculations
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the transition state structure and calculating the activation energy barrier provide critical information about the reaction's feasibility and rate.
Prediction of Reaction Pathways and Product Distribution
When multiple reaction pathways are possible, computational analysis can help predict the most likely route. By comparing the activation energies of different pathways, the kinetically favored product can be determined. This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings.
DFT calculations can be used to compute the vibrational frequencies of this compound. mdpi.com The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. mdpi.com
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can be correlated with the absorption bands observed experimentally, providing insights into the electronic transitions occurring within the molecule.
Theoretical NMR Chemical Shifts and Coupling Constants
Theoretical Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule with a high degree of accuracy.
A typical computational workflow for predicting the NMR parameters of this compound would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation. This is a critical step as NMR parameters are highly sensitive to the molecular geometry.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus would be calculated. These tensors are then used to determine the chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts would provide valuable insights into the electronic environment of each atom in the molecule. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing nature of the acetoxy and benzoyl groups and the electron-donating effect of the methyl groups. Similarly, the predicted coupling constants would offer information about the connectivity and dihedral angles between adjacent protons.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetoxy-CH₃ | ||
| 2'-CH₃ | ||
| 5'-CH₃ | ||
| Aromatic Protons | ||
| Aromatic Carbons | ||
| Carbonyl Carbon |
Predicted Vibrational Frequencies and Electronic Transitions
Computational methods can also predict the vibrational (infrared and Raman) spectra and electronic (UV-Vis) spectra of molecules.
Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical predictions are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone and ester groups, C-H stretching of the aromatic and methyl groups, and various aromatic ring vibrations.
Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method for predicting the electronic absorption spectra of molecules. This calculation provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the electronic transitions would likely involve π → π* and n → π* transitions associated with the benzophenone chromophore.
Table 2: Hypothetical Predicted Vibrational Frequencies and Electronic Transitions for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Electronic Transition | Predicted Wavelength (nm) |
| C=O (Ketone) Stretch | n → π | ||
| C=O (Ester) Stretch | π → π | ||
| C-H (Aromatic) Stretch | |||
| C-H (Methyl) Stretch |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, intermolecular interactions, and solvent effects of a molecule.
For this compound, an MD simulation could be used to:
Explore the conformational landscape of the molecule, particularly the rotational freedom around the single bonds connecting the phenyl rings and the carbonyl group.
Investigate the interactions of the molecule with a solvent, which can influence its conformation and reactivity.
Study the dynamic behavior of the acetoxy and methyl groups.
The results of such simulations would provide a deeper understanding of the molecule's behavior in a realistic environment, complementing the static information obtained from geometry optimization and spectroscopic predictions.
Chemical Transformations and Derivatization of 4 Acetoxy 2 ,5 Dimethylbenzophenone
Modification of the Acetoxy Group
The ester linkage of the acetoxy group is a primary site for chemical modification, allowing for the unmasking of the phenolic hydroxyl group or conversion to other ester derivatives.
Hydrolysis to Hydroxybenzophenone Derivatives
The hydrolysis of the acetoxy group in 4-Acetoxy-2',5'-dimethylbenzophenone yields the corresponding phenolic compound, 4-Hydroxy-2',5'-dimethylbenzophenone. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process, typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates acetic acid to form the phenol (B47542). To drive the equilibrium towards the products, a large excess of water is typically used.
Base-Catalyzed Hydrolysis (Saponification): This method is generally more efficient as it is an irreversible process. The reaction is conducted by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the phenoxide ion. This phenoxide is immediately protonated by the carboxylic acid formed in the reaction, or upon workup, to yield the final 4-Hydroxy-2',5'-dimethylbenzophenone. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate salt.
| Reaction | Reagents and Conditions | Product | Mechanism Type |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | 4-Hydroxy-2',5'-dimethylbenzophenone + Acetic Acid | Reversible, AAC2 |
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), Heat | 4-Hydroxy-2',5'-dimethylbenzophenone + Acetate (B1210297) Salt | Irreversible, BAC2 |
Transesterification Reactions
Transesterification is a process where the acetyl group of this compound is exchanged with another acyl group, or the phenoxy group is exchanged with an alkoxy group from an alcohol. This reaction can also be catalyzed by either acids or bases.
In a typical transesterification, reacting this compound with an alcohol (R-OH) in the presence of an acid or base catalyst results in the formation of 4-hydroxy-2',5'-dimethylbenzophenone and a new ester (e.g., methyl acetate if methanol (B129727) is used). Alternatively, reaction with a different ester can exchange the acetyl group. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products as it forms.
Reactions Involving the Methyl Substituents
The two methyl groups on the benzophenone (B1666685) scaffold are susceptible to reactions typical of benzylic carbons, particularly oxidation and halogenation.
Side-Chain Functionalization (e.g., Oxidation, Halogenation)
Oxidation: The benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. This reaction requires the presence of at least one benzylic hydrogen. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can convert one or both methyl groups into carboxylic acid groups. For instance, vigorous oxidation would transform this compound into 4-acetoxy-2',5'-dicarboxybenzophenone. The reaction proceeds through a complex mechanism, which is believed to involve radical intermediates at the benzylic position.
Halogenation: The benzylic hydrogens of the methyl groups are particularly susceptible to free-radical halogenation. A common and selective method for this transformation is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. youtube.comnih.gov This reaction can introduce a bromine atom onto one or both methyl groups, yielding bromomethyl or dibromomethyl derivatives, such as 4-acetoxy-2'-(bromomethyl)-5'-methylbenzophenone. These halogenated products are valuable synthetic intermediates, for example, in nucleophilic substitution reactions.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Side-Chain Oxidation | KMnO₄, heat | 4-Acetoxy-2'-carboxy-5'-methylbenzophenone |
| Side-Chain Halogenation | N-Bromosuccinimide (NBS), initiator | 4-Acetoxy-2'-(bromomethyl)-5'-methylbenzophenone |
Electrophilic and Nucleophilic Modification of the Aromatic Rings
The two aromatic rings of this compound possess different electron densities and are subject to electrophilic substitution reactions, with the position of substitution governed by the directing effects of the existing substituents.
Directed Aromatic Functionalization (e.g., Nitration, Halogenation, Sulfonation)
The orientation of incoming electrophiles is determined by the cumulative effects of the substituents on each ring.
Ring A (Acetoxyphenyl ring): The acetoxy group (-OAc) is an ortho-, para-directing and activating group. The benzoyl group (-CO-Ar) is a deactivating and meta-directing group. Therefore, electrophilic substitution on this ring is generally directed to the positions ortho to the acetoxy group.
Ring B (Dimethylphenyl ring): The two methyl groups (-CH₃) are ortho-, para-directing and activating groups. The acyl group attached to this ring is deactivating. The combined effect of the two methyl groups strongly activates the positions ortho and para to them.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Based on studies of similar compounds like 3,4-dimethylbenzophenone, electrophilic attack is expected to occur on the more activated dimethylated ring. cdnsciencepub.com The directing effects of the two methyl groups would favor substitution at the available positions ortho or para to them.
Halogenation: Electrophilic halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would also preferentially occur on the electron-rich dimethylphenyl ring at the positions activated by the methyl groups.
Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likewise be directed to the activated ring, leading to the introduction of a sulfonic acid (-SO₃H) group.
The precise distribution of isomers in these reactions would depend on a balance of electronic and steric factors.
| Reaction | Typical Reagents | Expected Major Product Position | Directing Groups' Influence |
| Nitration | HNO₃, H₂SO₄ | On the 2',5'-dimethylphenyl ring | Methyl groups are activating ortho-, para-directors |
| Halogenation | Br₂, FeBr₃ | On the 2',5'-dimethylphenyl ring | Methyl groups are activating ortho-, para-directors |
| Sulfonation | Fuming H₂SO₄ (SO₃) | On the 2',5'-dimethylphenyl ring | Methyl groups are activating ortho-, para-directors |
Metalation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.orgbaranlab.orgorganic-chemistry.orgsemanticscholar.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents. wikipedia.orgbaranlab.orgorganic-chemistry.org
In the case of this compound, the acetoxy group can potentially serve as a DMG. The carbonyl oxygen of the acetate can coordinate to the lithium ion of the organolithium base, directing deprotonation to the adjacent C-3 position of the phenyl ring. The general principle of DoM involves the coordination of the Lewis acidic lithium reagent to a Lewis basic heteroatom in the DMG, which increases the kinetic acidity of the ortho-protons, facilitating their removal. wikipedia.orgbaranlab.org
However, the presence of other potential sites for deprotonation, such as the methyl groups on the second phenyl ring, and the possibility of side reactions like nucleophilic attack at the benzophenone or acetate carbonyl groups, must be considered. The reaction conditions, including the choice of organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi), solvent (typically ethereal solvents like THF or diethyl ether), and temperature, would be crucial in controlling the regioselectivity and minimizing side reactions. uwindsor.ca
A potential competing reaction is the anionic Fries rearrangement, which has been observed for ortho-lithiated O-aryl carbamates. uwindsor.ca A similar rearrangement could occur with the ortho-lithiated acetate intermediate, leading to the migration of the acyl group and the formation of a 3-acyl-4-hydroxybenzophenone derivative after workup. The stability of the ortho-lithiated intermediate is a key factor, with lower temperatures generally favoring the desired electrophilic quench over rearrangement. uwindsor.ca
Assuming successful ortho-lithiation at the C-3 position, the resulting aryllithium species can be quenched with a diverse range of electrophiles. This would allow for the introduction of various functional groups at the position ortho to the original acetoxy group. A summary of potential electrophiles and the resulting products is presented in the table below.
| Electrophile | Reagent Example | Product Functional Group |
|---|---|---|
| Proton source | H₂O | -H (no change) |
| Alkyl halide | CH₃I | -CH₃ |
| Aldehyde/Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ |
| Carbon dioxide | CO₂ | -COOH |
| Disulfide | (CH₃S)₂ | -SCH₃ |
| Halogen source | I₂ | -I |
Formation of Polymeric or Supramolecular Assemblies
The bifunctional nature of this compound and its derivatives makes it a potential building block for the synthesis of polymers and the construction of supramolecular assemblies.
Benzophenone derivatives are frequently incorporated into polymer backbones to impart specific properties, such as thermal stability, photo-reactivity, or particular electronic characteristics. For instance, polyesters and polyamides are two classes of condensation polymers that could potentially be synthesized from derivatives of this compound. researchgate.net
To be used as a monomer in step-growth polymerization, the 4-acetoxy group would typically be hydrolyzed to a hydroxyl group, yielding 4-hydroxy-2',5'-dimethylbenzophenone. This phenolic monomer could then be reacted with a dicarboxylic acid or its derivative to form a polyester, or with a diisocyanate to form a polyurethane. Alternatively, further functionalization of the benzophenone core, for example, by introducing carboxylic acid groups via oxidation of the methyl substituents, could create a diacid monomer.
| Polymer Type | Required Monomer from this compound | Typical Co-monomer |
|---|---|---|
| Polyester | 4-Hydroxy-2',5'-dimethylbenzophenone | Di-carboxylic acid (e.g., terephthalic acid) |
| Polyester | A dicarboxylic acid derivative | Diol (e.g., ethylene (B1197577) glycol) |
| Polyamide | A dicarboxylic acid derivative | Diamine (e.g., hexamethylenediamine) |
Supramolecular chemistry involves the association of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form well-defined, ordered structures. Benzophenone derivatives have been shown to participate in the formation of such assemblies. chemrxiv.orgwhiterose.ac.ukchemrxiv.org
The formation of supramolecular structures is often highly dependent on the solvent, temperature, and the presence of other interacting species. By modifying the functional groups on the this compound core, it may be possible to tune the intermolecular interactions and control the self-assembly process to create specific nanostructures, such as fibers, sheets, or more complex architectures.
Advanced Applications in Chemical Science and Materials Technology
Role as a Chemical Intermediate in Complex Molecule Synthesis
In the strategic assembly of complex organic molecules, protecting reactive functional groups is a fundamental concept. 4-Acetoxy-2',5'-dimethylbenzophenone serves as a valuable chemical intermediate, primarily by providing a protected form of the corresponding phenol (B47542), 4-hydroxy-2',5'-dimethylbenzophenone.
The hydroxyl group (-OH) of a phenol is acidic and nucleophilic, making it reactive under a wide range of conditions. In a multi-step synthesis, this reactivity can interfere with desired transformations on other parts of the molecule. To circumvent this, the hydroxyl group is temporarily converted into a less reactive group, known as a protecting group. The acetoxy group (-OAc) is a common choice for this purpose.
The synthesis of this compound is typically achieved through the acetylation of 4-hydroxy-2',5'-dimethylbenzophenone. This reaction masks the reactive phenolic proton, rendering the group stable to many reagents used in subsequent synthetic steps. Once the other desired molecular modifications are complete, the acetoxy group can be easily and cleanly removed (deprotected) by simple hydrolysis under acidic or basic conditions, regenerating the original hydroxyl group for further reactions. This strategy allows for greater control and flexibility in the synthesis of intricate molecular architectures.
| Precursor | Intermediate | Synthetic Purpose |
|---|---|---|
| 4-Hydroxy-2',5'-dimethylbenzophenone | This compound | Protection of the phenolic hydroxyl group to allow for selective reactions elsewhere in the molecule. |
Application in Materials Science
The inherent photochemical properties of the benzophenone (B1666685) core make this compound a functional component in the development of advanced materials.
Benzophenone and its derivatives are renowned for their ability to absorb harmful ultraviolet (UV) radiation. everlight-uva.com This characteristic makes them excellent UV absorbers for protecting polymers and other materials from photodegradation, which can cause discoloration, loss of strength, and cracking. uvabsorber.compartinchem.com The core function of these molecules is to absorb high-energy UV photons and dissipate the energy in a harmless manner, typically as heat, thereby preventing the initiation of free radical chain reactions that degrade the material. uvabsorber.com
This compound absorbs strongly in the UV-A (315–400 nm) and UV-B (280–315 nm) regions of the electromagnetic spectrum. This absorption is primarily due to π → π* and n → π* electronic transitions within the conjugated system of the benzophenone chromophore. mdpi.com The specific absorption wavelengths and intensities are influenced by the substituents on the aromatic rings. nih.govsemanticscholar.org The acetoxy and dimethyl groups on this particular derivative modulate its electronic properties, affecting its absorption profile and its compatibility with various polymer matrices.
| Property | Description | Typical Wavelength Range |
|---|---|---|
| UV Absorption | Absorption of UV-A and UV-B radiation. | 290–400 nm partinchem.com |
| Electronic Transitions | Primarily π → π* and n → π* transitions of the carbonyl group and aromatic rings. mdpi.com | n → π* (~330-350 nm), π → π* (~250 nm) mdpi.com |
Beyond passively absorbing light, benzophenones can actively use that energy to drive chemical reactions, a property known as photosensitization. nih.gov this compound, upon absorbing a UV photon, is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a highly efficient process called intersystem crossing (ISC) to form a long-lived triplet state (T₁).
This triplet state is the key reactive species. It possesses sufficient energy to transfer to other molecules, initiating chemical processes:
Photopolymerization: In the presence of monomers (like acrylates), the excited benzophenone triplet can transfer its energy to a monomer molecule, creating a reactive radical that initiates a chain polymerization reaction. researchgate.netnih.gov This process, known as UV curing, is used extensively in inks, coatings, and 3D printing. rsc.org
Photoredox Catalysis: The excited triplet state can also engage in electron transfer processes. It can either accept an electron from a donor molecule or donate an electron to an acceptor molecule, generating radical ions. cdnsciencepub.com This ability allows it to act as a photocatalyst, driving redox reactions under mild conditions using light as the energy source. nih.govsemanticscholar.org
For a UV absorber or photosensitizer to be effective long-term, it must remain within the host material. Small molecules can often migrate to the surface and leach out over time, reducing the material's performance. To overcome this, this compound can be chemically functionalized for permanent integration into a polymer matrix.
The most common strategy involves hydrolyzing the acetoxy group back to the reactive hydroxyl group. This hydroxylated benzophenone can then be covalently bonded to the polymer backbone. researchgate.net For example, it can be reacted with a polymer containing carboxylic acid or isocyanate groups to form ester or urethane (B1682113) linkages, respectively. Alternatively, it can be modified to become a polymerizable monomer itself and then co-polymerized with other monomers to form a new material with built-in photoprotective or photosensitive properties. epa.gov This covalent attachment ensures permanent functionality and prevents migration. epa.gov
Exploration in Advanced Organic Synthesis Reagents
The ability of this compound to act as a photosensitizer also makes it a valuable reagent in advanced organic synthesis. As a photocatalyst, it can facilitate a variety of chemical transformations that are difficult to achieve through traditional thermal methods. cdnsciencepub.com By initiating reactions through energy transfer or single-electron transfer, it allows for the formation of complex chemical bonds under very mild conditions, often at room temperature and with high selectivity. This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and high energy consumption. The substitution pattern on this compound can be tuned to optimize its solubility, photophysical properties, and catalytic efficiency for specific synthetic applications. cdnsciencepub.commdpi.com
Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advances
Interactive Data Table: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 303098-84-2 | sigmaaldrich.com |
| Molecular Formula | C17H16O3 | nih.govsigmaaldrich.com |
| Molecular Weight | 268.31 g/mol | N/A |
| InChI Key | FDGMHNWFOSSTIR-UHFFFAOYSA-N | sigmaaldrich.com |
This data is based on supplier information and has not been independently verified by published experimental studies.
Methodological advances in the synthesis and characterization of related benzophenone (B1666685) derivatives are well-documented. nih.govrsc.orgresearchgate.net General synthetic routes to substituted benzophenones often involve Friedel-Crafts acylation reactions. wikipedia.orggoogle.com For instance, the synthesis of various hydroxybenzophenones can be achieved through methods like the Fries rearrangement, followed by esterification (e.g., acetylation) to obtain acetoxy derivatives. nih.gov However, a specific, optimized protocol for the synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone has not been published. Similarly, while spectroscopic data for numerous benzophenone analogues are available, no detailed NMR, IR, or mass spectrometry data has been reported for this particular compound. chemicalbook.comchemicalbook.com
Unexplored Research Avenues and Challenges
The lack of published data on this compound presents a wide field of unexplored research avenues. The primary challenge is the absence of a foundational body of work. Key areas that require investigation include:
Synthesis and Characterization: The foremost task is the development and optimization of a reliable synthetic route to produce the compound in good yield and purity. Following synthesis, comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical methods (melting point, solubility) is essential to establish a baseline of its chemical and physical properties.
Chemical Reactivity: The reactivity of the acetoxy and ketone functional groups, particularly the interplay between them and the influence of the dimethyl-substituted phenyl ring, remains unstudied. Investigations into its stability under various conditions (acidic, basic, thermal, photochemical) would provide valuable insights.
Biological Activity Screening: The broader class of benzophenone derivatives exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org Screening this compound for similar activities could reveal potential applications in medicinal chemistry.
Material Properties: Substituted benzophenones are utilized as photoinitiators, UV stabilizers in polymers, and as host materials in organic light-emitting diodes (OLEDs). wikipedia.orgacs.orgmdpi.comnih.govtaylorandfrancis.com The specific substitution pattern of this compound might impart unique photophysical properties, making it a candidate for investigation in materials science.
The main challenge for researchers will be to conduct this foundational work without prior literature for guidance, requiring a ground-up approach to discovery.
Potential Impact on Related Fields of Chemical Science
Should research into this compound be undertaken, the potential impact could span several fields:
Medicinal Chemistry: The discovery of novel biological activity could provide a new molecular scaffold for the development of therapeutic agents. The structure-activity relationships derived from this and related compounds could refine the design of more potent and selective drugs. acs.orgacs.org
Organic Synthesis: The development of a novel synthetic route could contribute new methodologies to the toolkit of synthetic organic chemists, particularly in the area of constructing sterically hindered or electronically complex aromatic ketones.
Materials Science: If the compound demonstrates interesting photophysical properties, such as a high triplet energy or efficient intersystem crossing, it could be developed as a novel component for advanced materials, including polymers, coatings, and electronic devices. mdpi.comtaylorandfrancis.com
Photochemistry: As a member of the benzophenone family, a well-known class of photosensitizers, this compound could be used as a tool to study photochemical reactions or to initiate polymerization processes in a controlled manner. wikipedia.org
In essence, this compound represents a blank slate in the vast landscape of chemical research. Its study holds the promise of new discoveries, from fundamental chemical knowledge to potential practical applications, thereby enriching the broader fields of chemical science.
Q & A
Q. What are the optimal synthetic routes for 4-Acetoxy-2',5'-dimethylbenzophenone, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves multi-step functionalization of the acetophenone backbone. For example, acetylation of phenolic groups can be achieved using acetic anhydride under acidic conditions (pH 3–6, optimized at pH 4), followed by Friedel-Crafts alkylation for dimethyl substitution . Post-reaction purification often employs steam distillation and benzene extraction, with final isolation via reduced-pressure rectification. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify acetyl (δ ~2.3 ppm) and aromatic methyl groups (δ ~2.1–2.5 ppm).
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and ester (C-O) at ~1240 cm⁻¹.
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve discrepancies between theoretical and experimental structural parameters for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict bond lengths and angles with <2% deviation from crystallographic data. For example:
| Parameter | B3LYP (Å/°) | Experimental (Å/°) |
|---|---|---|
| C=O bond length | 1.21 | 1.19 |
| Dihedral angle | 51.9° | 48.5° |
| Discrepancies arise from gas-phase vs. solid-state conformations. Validate using hybrid functionals (B3PW91) and solvent-effect modeling (PCM) . |
Q. What strategies address conflicting biochemical activity data for this compound in enzyme inhibition assays?
- Methodological Answer : Contradictions in IC50 values may stem from:
- Assay conditions : Adjust buffer pH (e.g., Tris-HCl vs. phosphate) to stabilize protein-ligand interactions.
- Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation.
- Control experiments : Include known inhibitors (e.g., PMSF for proteases) to calibrate activity .
Q. How does this compound compare to analogs (e.g., 4-Methoxybenzophenone) in photostability studies?
- Methodological Answer : Perform UV-Vis irradiation (λ = 254–365 nm) in quartz cuvettes under nitrogen. Track degradation via:
- HPLC : Quantify parent compound decay (t1/2).
- LC-MS : Identify photoproducts (e.g., deacetylated derivatives).
4-Acetoxy derivatives exhibit 30% slower degradation than methoxy analogs due to electron-withdrawing acetyl groups stabilizing excited states .
Q. What experimental designs optimize the use of this compound as a fluorescent probe in protein binding studies?
- Methodological Answer :
- Fluorescence quenching : Titrate protein (0–10 µM) into 20 µM ligand in PBS (pH 7.4). Monitor λem = 420 nm (λex = 340 nm).
- Job’s plot : Confirm 1:1 binding stoichiometry.
- Molecular docking : Use AutoDock Vina with PDB structures to validate binding pockets .
Data Analysis & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
